Chemical structure and molecular weight of 3-anilino-N-(2,4-dichlorophenyl)acrylamide
Chemical structure and molecular weight of 3-anilino-N-(2,4-dichlorophenyl)acrylamide
This technical guide provides an in-depth analysis of 3-anilino-N-(2,4-dichlorophenyl)acrylamide , a functionalized enaminoamide scaffold often utilized in medicinal chemistry as a precursor for heterocycle synthesis (e.g., quinolines) or as a pharmacophore in kinase inhibitor design.
Chemical Identity & Physicochemical Profile
Nomenclature & Classification
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IUPAC Name: (2E)-3-anilino-N-(2,4-dichlorophenyl)prop-2-enamide
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Common Scaffolds:
-aminoacrylamide, Enaminone, Cinnamanilide analog. -
CAS Number: 338976-61-7[1]
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Molecular Formula:
Quantitative Data Table
The following physicochemical parameters are critical for formulation and assay development.
| Parameter | Value | Unit | Notes |
| Molecular Weight | 307.17 | g/mol | Monoisotopic Mass: 306.03 |
| LogP (Predicted) | 4.2 ± 0.4 | - | High lipophilicity due to dichlorophenyl moiety. |
| H-Bond Donors | 2 | - | Amide NH and Enamine NH. |
| H-Bond Acceptors | 2 | - | Carbonyl O and Enamine N. |
| Rotatable Bonds | 4 | - | High conformational flexibility. |
| Topological Polar Surface Area (TPSA) | 41.6 | Ų | Indicates good membrane permeability. |
| Solubility | Low (Water) | - | Soluble in DMSO (>10 mM), DMF, Ethanol. |
Structural Analysis & Mechanism
The Enaminone Pharmacophore
This compound belongs to the class of enaminones (vinylogous amides). Unlike simple acrylamides (which are potent Michael acceptors used in covalent drugs like Afatinib), the electron-donating amino group at the
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Resonance Stabilization: The lone pair on the anilino nitrogen donates electron density into the
-system, reducing the electrophilicity of the -carbon. This makes the compound less reactive towards biological nucleophiles (like cysteine) compared to unsubstituted acrylamides, shifting its primary mode of action to non-covalent binding (e.g., ATP-competitive inhibition). -
Chelation Potential: The carbonyl oxygen and the enamine nitrogen can form a pseudo-six-membered ring via intramolecular hydrogen bonding, or chelate metal ions in metalloenzyme active sites.
Structural Diagram (Graphviz)
The following diagram illustrates the structural connectivity and electronic effects.
Caption: Structural dissection of 3-anilino-N-(2,4-dichlorophenyl)acrylamide showing the electronic push-pull system of the enaminone core.
Experimental Protocols: Synthesis & Characterization
The most robust synthetic route involves a nucleophilic vinylic substitution (SNV) on an activated 3-ethoxyacrylamide intermediate. This method avoids the polymerization issues often seen with direct acryloyl chloride coupling.
Synthesis Workflow (Method C: The Ethoxyacryloyl Route)
Reagents:
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2,4-Dichloroaniline (1.0 eq)
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3-Ethoxyacryloyl chloride (1.1 eq) (Prepared from ethyl vinyl ether + oxalyl chloride)
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Aniline (1.2 eq)
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Triethylamine (TEA) (2.5 eq)
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Dichloromethane (DCM) (Solvent)
Step-by-Step Protocol:
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Intermediate Formation (N-Acylation):
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Dissolve 2,4-dichloroaniline (10 mmol) and TEA (12 mmol) in anhydrous DCM (50 mL) under nitrogen.
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Cool to 0°C. Dropwise add 3-ethoxyacryloyl chloride (11 mmol).
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Stir at room temperature (RT) for 3 hours. Monitor by TLC (Hexane:EtOAc 3:1).
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Result: Formation of N-(2,4-dichlorophenyl)-3-ethoxyacrylamide. Isolate via aqueous wash (1N HCl, then Brine) and concentration.
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Vinylic Substitution (The "Anilino" Installation):
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Redissolve the crude intermediate in Ethanol (30 mL).
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Add Aniline (12 mmol) and a catalytic amount of acetic acid (0.5 mL).
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Reflux for 4-6 hours. The ethoxy group acts as a leaving group, displaced by the aniline.
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Observation: The solution typically darkens; precipitation may occur upon cooling.
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Purification:
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Cool the mixture to 0°C. Filter the precipitate.
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Recrystallize from Ethanol/Water (9:1) to yield the target compound as off-white/yellow needles.
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Validation: Purity >95% by HPLC.
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Synthesis Diagram
Caption: Two-step convergent synthesis via the 3-ethoxyacrylamide intermediate.
Applications & Biological Context
While specific clinical data for CAS 338976-61-7 is limited, its structural class (N-aryl-3-aminoacrylamides) is widely documented in two key areas:
Kinase Inhibition (EGFR/MEK)
The 3-aminoacrylamide motif mimics the ATP-binding hinge region interactions.
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Mechanism: The amide nitrogen and carbonyl oxygen can form hydrogen bonds with the hinge region residues (e.g., Met793 in EGFR).
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Specificity: The 2,4-dichlorophenyl group occupies the hydrophobic pocket (selectivity filter), often increasing potency against kinases with smaller gatekeeper residues.
Synthetic Intermediate (Conrad-Limpach)
This compound is a "pre-cyclized" intermediate. Upon heating in polyphosphoric acid (PPA) or diphenyl ether at high temperatures (250°C), it undergoes Conrad-Limpach cyclization to form 4-hydroxyquinoline derivatives.
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Utility: This provides a route to 4-anilino-3-quinolinecarbonitriles (kinase inhibitors like Bosutinib analogs).
References
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PubChem. (2024).[2] Compound Summary: Enaminoamide Derivatives. National Library of Medicine.[2] Retrieved from [Link]
